

A Technical Guide to 4-Methylsulfonyl-2-nitrotoluene: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-Methylsulfonyl-2-nitrotoluene

Cat. No.: B156614

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This technical guide provides an in-depth overview of **4-Methylsulfonyl-2-nitrotoluene**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers the compound's nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its primary applications.

Nomenclature and Identification

4-Methylsulfonyl-2-nitrotoluene is an organic compound with the CAS Number 1671-49-4.[1][2][3] It is known by several synonyms, which are crucial for comprehensive literature searches.

Identifier Type	Value
IUPAC Name	1-methyl-4-(methylsulfonyl)-2-nitrobenzene[1]
CAS Number	1671-49-4[1][2][3][4][5][6]
Molecular Formula	C ₈ H ₉ NO ₄ S[1][2][3]
Common Synonyms	2-Nitro-4-methylsulfonyltoluene[1][2][5], 4-Mesyl-2-nitrotoluene[1][5], Methyl 3-nitro-p-tolyl sulfone[2][3], O-NITRO-P-METHYL SULFONYL TOLUENE[2][5]

Physicochemical Properties

The key physical and chemical properties of **4-Methylsulfonyl-2-nitrotoluene** are summarized below. This data is essential for designing experimental conditions, ensuring safe handling, and predicting the compound's behavior in various chemical systems.

Property	Value	Reference
Molecular Weight	215.23 g/mol	[1][3][4][5]
Melting Point	120-121°C	[2][4][5]
Boiling Point	387.8 ± 42.0 °C (at 760 mmHg, Predicted)	[2][5]
Density	1.350 ± 0.06 g/cm ³ (Predicted)	[2][5]
Flash Point	188.3 °C	[2]
Water Solubility	370 mg/L at 25°C	[2][5]
Appearance	White to off-white solid	[5]
XLogP3	1.7	[1]
Topological Polar Surface Area	88.3 Å ²	[1]

Synthesis Protocols

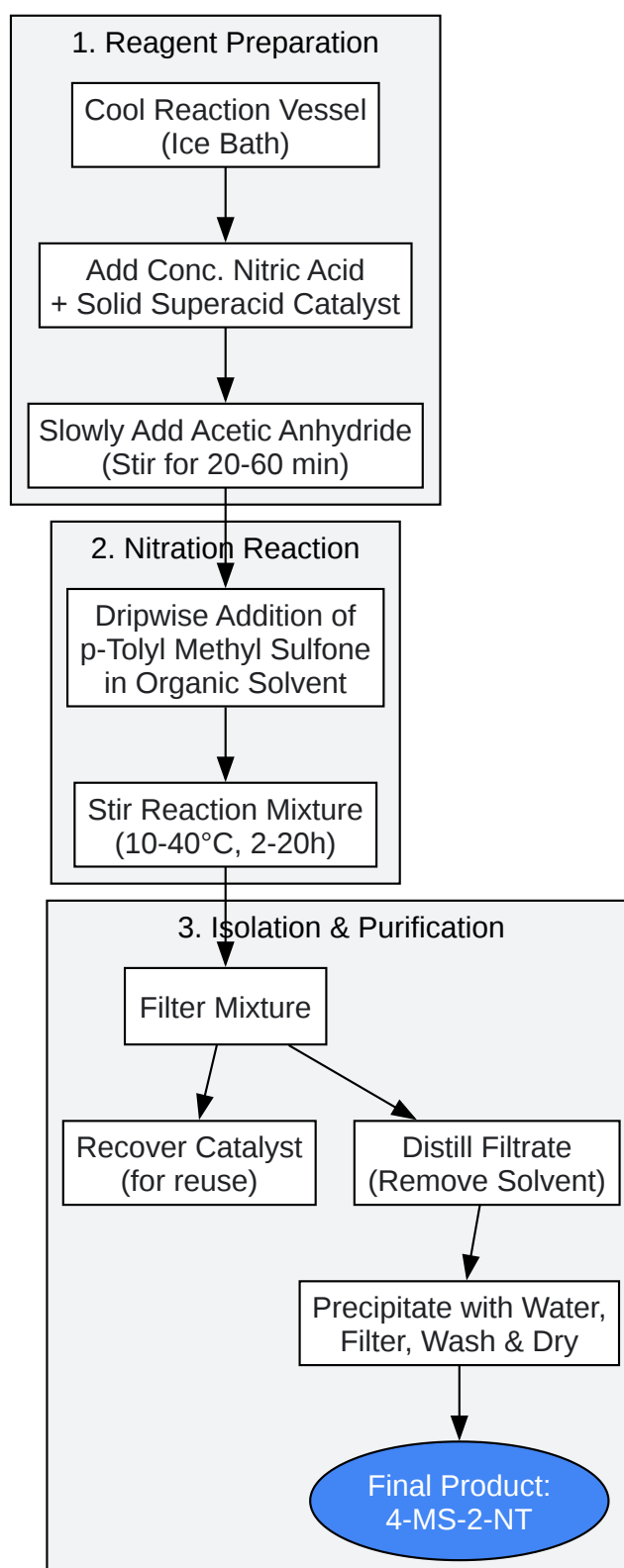
The synthesis of **4-Methylsulfonyl-2-nitrotoluene** is critical for its application as an intermediate. While traditional methods often involve mixed-acid nitration with significant environmental drawbacks, modern approaches utilize solid acid catalysts for a more sustainable process.[7]

Synthesis via Solid Acid-Catalyzed Nitration

This method provides a high-yield, environmentally conscious alternative to traditional nitration. [7] It involves the nitration of p-tolyl methyl sulfone using a solid superacid catalyst, which can be recovered and reused.[7]

Experimental Protocol:

- **Catalyst and Reagent Preparation:** In a reaction vessel cooled with an ice bath, add concentrated nitric acid. Subsequently, introduce the solid superacid catalyst (e.g., $\text{SO}_4^{2-}/\text{MxO}_y$) while maintaining a low temperature.
- **Activator Addition:** Slowly add acetic anhydride to the mixture with continuous stirring for approximately 20 to 60 minutes. This forms a potent nitrating agent.
- **Substrate Addition:** Prepare a solution of p-tolyl methyl sulfone in an organic solvent (such as dichloromethane, dichloroethane, or chloroform).^[7] Add this solution dropwise to the reaction mixture. The amount of solvent should be 2 to 5 times the weight of the p-tolyl methyl sulfone.^[7]
- **Reaction:** Stir the complete mixture at a controlled temperature, typically between 10°C and 40°C, for 2 to 20 hours to allow the reaction to proceed to completion.^[7]
- **Catalyst Recovery and Product Isolation:** Filter the reaction mixture to recover the solid superacid catalyst for reuse.^[7] The filtrate is then subjected to reduced pressure distillation to remove the organic solvent.
- **Purification:** After solvent removal, cool the residue and add a small amount of water to precipitate the crude product. Filter the solid, wash it thoroughly with water, and dry to obtain pure 2-nitro-4-methylsulfonyl toluene.^[7] This process reportedly achieves a conversion efficiency of 100% with a product yield of 95-98%.^[7]



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Workflow for Solid Acid-Catalyzed Synthesis.

Analytical Methodologies

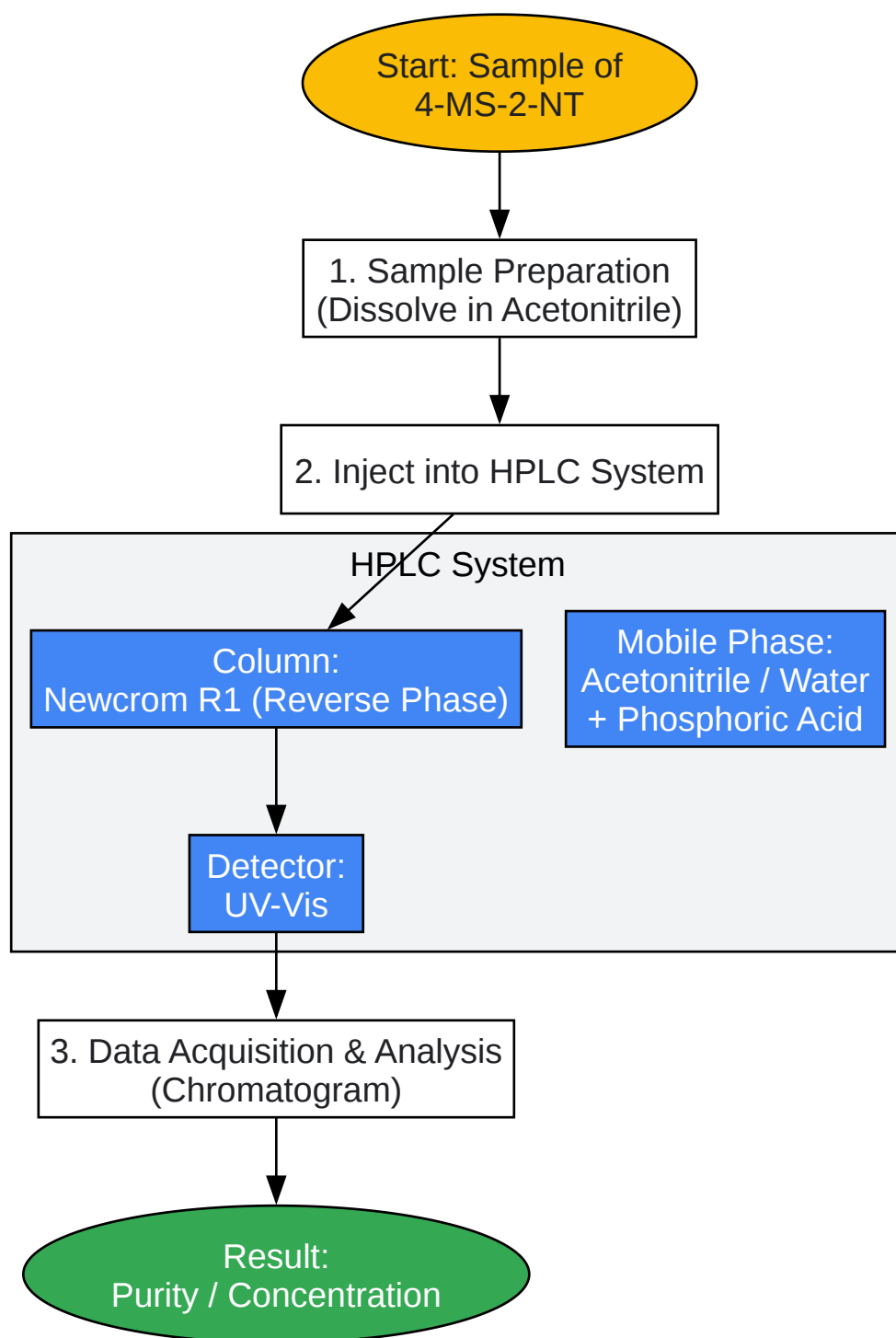
Accurate analysis of **4-Methylsulfonyl-2-nitrotoluene** is crucial for quality control and research purposes. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for its separation and quantification.

Reverse-Phase HPLC Analysis

This protocol outlines a general procedure for the analysis of **4-Methylsulfonyl-2-nitrotoluene**.^[6]

Experimental Protocol:

- **System Preparation:** Use a Newcrom R1 HPLC column or equivalent reverse-phase column.
- **Mobile Phase Preparation:** Prepare a mobile phase consisting of acetonitrile (MeCN) and water. Use phosphoric acid as an additive. For applications requiring mass spectrometry (MS) detection, substitute phosphoric acid with formic acid.^[6]
- **Sample Preparation:** Accurately weigh and dissolve a sample of **4-Methylsulfonyl-2-nitrotoluene** in a suitable solvent (e.g., acetonitrile) to a known concentration.
- **Chromatography:** Equilibrate the column with the mobile phase. Inject the sample and run the analysis. The separation is based on the compound's partitioning between the stationary and mobile phases.
- **Detection:** Use a UV detector at an appropriate wavelength to detect the analyte as it elutes from the column.
- **Data Analysis:** Quantify the compound by comparing the peak area of the sample to that of a standard of known concentration. This method is scalable and can be adapted for preparative separation to isolate impurities.^[6]



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General Workflow for RP-HPLC Analysis.

Applications in Chemical Synthesis

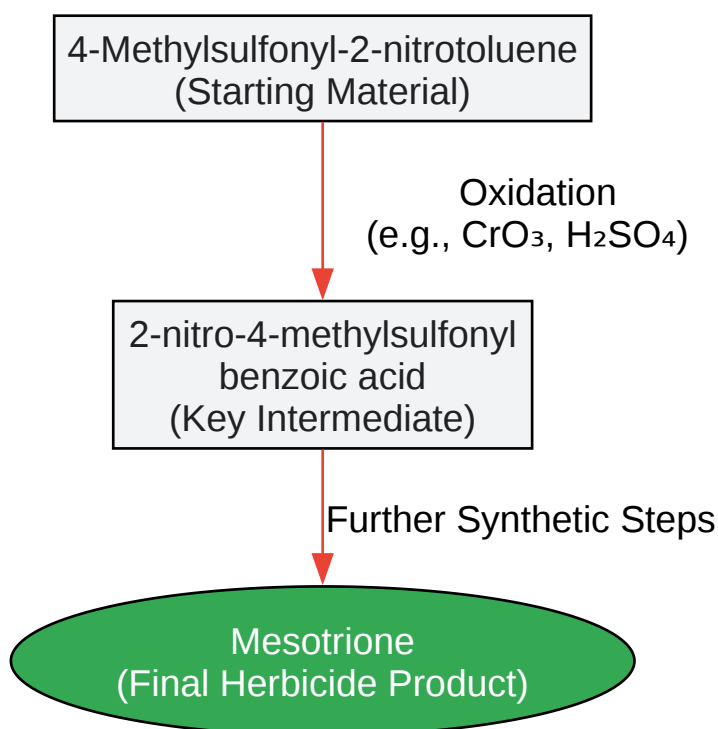
The primary utility of **4-Methylsulfonyl-2-nitrotoluene** lies in its role as a precursor for more complex molecules, particularly in the agrochemical industry.

Intermediate for the Herbicide Mesotrione

4-Methylsulfonyl-2-nitrotoluene is a crucial intermediate in the synthesis of mesotrione, a highly effective herbicide.^{[8][9]} The synthesis involves the oxidation of the toluene methyl group to a carboxylic acid, forming 2-nitro-4-methylsulfonyl benzoic acid (BA).^[9]

Experimental Protocol for Oxidation:

- **Reaction Setup:** In a four-necked flask, prepare a solution of an oxidizing agent, such as chromium trioxide (CrO_3), in aqueous sulfuric acid (H_2SO_4).^[9]
- **Heating:** Heat the solution to the desired reaction temperature (e.g., 95°C).^[9]
- **Substrate Addition:** Add **4-Methylsulfonyl-2-nitrotoluene** (referred to as NMST in some literature) to the heated solution.^[9]
- **Reaction:** Allow the reaction to proceed for several hours (e.g., 6 hours) with stirring.^[9]
- **Product Isolation:** Cool the reaction mixture to room temperature. The product, 2-nitro-4-methylsulfonyl benzoic acid, will precipitate out of the solution and can be collected by filtration.^[9]



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Role as a Precursor in Mesotrione Synthesis.

Safety and Handling

4-Methylsulfonyl-2-nitrotoluene is associated with several hazards and requires careful handling. According to the Globally Harmonized System (GHS), it has the following classifications:

- H302: Harmful if swallowed.[1]
- H317: May cause an allergic skin reaction.[1]
- H361f: Suspected of damaging fertility.[1]
- H412: Harmful to aquatic life with long-lasting effects.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

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